4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound notable for its unique chemical structure, which combines elements of thiazole, quinoline, and sulfonamide. This multi-functional structure imparts distinctive properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized via Povarov reaction, which involves the condensation of aniline, an aldehyde, and an alkene under acidic conditions.
Thiazole Ring Construction: The thiazole ring is typically constructed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonamide Formation: This involves the reaction of a primary amine (derived from the thiazole quinoline compound) with a sulfonyl chloride, usually under basic conditions to form the sulfonamide linkage.
Industrial Production Methods: Large-scale production methods may include optimization of the above-mentioned synthetic routes, often incorporating continuous flow chemistry to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: Oxidation of the quinoline ring or the thiazole ring can be achieved using common oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reduction of the compound might target the sulfonamide group using reducing agents such as LiAlH₄.
Substitution Reactions: Substitution typically occurs at the chlorine atom, where nucleophiles like amines or alkoxides can replace the chlorine.
Common Reagents and Conditions: Depending on the desired reaction, common reagents include KMnO₄, H₂O₂, LiAlH₄, and various nucleophiles under respective conditions (acidic, basic, or neutral).
Major Products: Major products depend on the specific reactions; for example, oxidation might yield quinoline-N-oxide derivatives, while substitution reactions could produce various N-substituted thiazole derivatives.
Scientific Research Applications
The compound has found extensive applications in multiple fields:
Chemistry: As an intermediate in the synthesis of other complex molecules and potential ligands for catalysis.
Biology: Used in molecular docking studies to investigate binding affinities with various biological targets.
Industry: Possible uses in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action for 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide depends on its application. For biological applications, the compound might interact with specific molecular targets such as enzymes or receptors. The sulfonamide moiety typically binds to the enzyme's active site, while the quinoline and thiazole rings provide structural rigidity and hydrophobic interactions, which enhance binding affinity.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other sulfonamide derivatives, this compound is unique due to the presence of both quinoline and thiazole rings. This dual-ring system provides additional binding interactions and structural stability that are absent in simpler sulfonamide compounds.
List of Similar Compounds:
4-chloro-N-(4-(2-(quinolin-2-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide: Similar but lacks the 3,4-dihydro modification on the quinoline ring.
N-(2-(1H-indol-3-yl)-2-oxoethyl)-4-chlorobenzenesulfonamide: Contains an indole ring instead of quinoline and thiazole.
There you have it! A detailed look into 4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide. If there's anything you'd like more information on, just let me know.
Properties
IUPAC Name |
4-chloro-N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c21-15-7-9-17(10-8-15)29(26,27)23-20-22-16(13-28-20)12-19(25)24-11-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-10,13H,3,5,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRINHVZDKQAZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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